molecular formula C15H27NO4 B13535277 3-(1-(Tert-butoxycarbonyl)piperidin-2-yl)-3-methylbutanoic acid

3-(1-(Tert-butoxycarbonyl)piperidin-2-yl)-3-methylbutanoic acid

Cat. No.: B13535277
M. Wt: 285.38 g/mol
InChI Key: IBNGFZGILCKDNY-UHFFFAOYSA-N
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Description

3-(1-(Tert-butoxycarbonyl)piperidin-2-yl)-3-methylbutanoic acid is a compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(Tert-butoxycarbonyl)piperidin-2-yl)-3-methylbutanoic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to the piperidine ring using Boc anhydride in the presence of a base such as triethylamine.

    Formation of the Butanoic Acid Moiety: The butanoic acid side chain is introduced through alkylation reactions involving suitable alkyl halides.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(1-(Tert-butoxycarbonyl)piperidin-2-yl)-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

3-(1-(Tert-butoxycarbonyl)piperidin-2-yl)-3-methylbutanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(1-(Tert-butoxycarbonyl)piperidin-2-yl)-3-methylbutanoic acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule. The piperidine ring can interact with biological receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-(Tert-butoxycarbonyl)piperidin-2-yl)-3-methylbutanoic acid is unique due to its specific substitution pattern on the piperidine ring and the presence of the Boc protecting group. This structural configuration imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.

Properties

Molecular Formula

C15H27NO4

Molecular Weight

285.38 g/mol

IUPAC Name

3-methyl-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]butanoic acid

InChI

InChI=1S/C15H27NO4/c1-14(2,3)20-13(19)16-9-7-6-8-11(16)15(4,5)10-12(17)18/h11H,6-10H2,1-5H3,(H,17,18)

InChI Key

IBNGFZGILCKDNY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C(C)(C)CC(=O)O

Origin of Product

United States

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